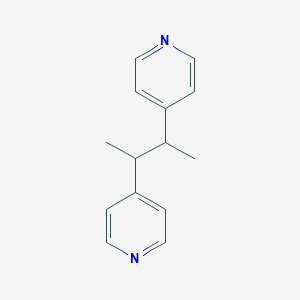
2,3-Bis-(4-pyridyl)butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis-(4-pyridyl)butane is an organic compound with the molecular formula C14H16N2 It consists of a butane backbone with two pyridyl groups attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis-(4-pyridyl)butane typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 4-bromopyridine with 2,3-dibromobutane in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the production process.
化学反应分析
Types of Reactions: 2,3-Bis-(4-pyridyl)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridyl groups to piperidine derivatives.
Substitution: The pyridyl rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Nitro-pyridyl or halogenated pyridyl derivatives.
科学研究应用
2,3-Bis-(4-pyridyl)butane has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a building block in drug discovery.
Industry: Used in the production of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 2,3-Bis-(4-pyridyl)butane involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridyl groups. This coordination can lead to the formation of stable complexes with various metal ions, which can then participate in catalytic processes or form structured materials like MOFs . The molecular targets and pathways involved depend on the specific application and the metal ions used.
相似化合物的比较
2,2’-Bipyridine: A related compound with two pyridyl groups attached at the 2 positions of a single carbon-carbon bond.
4,4’-Bipyridine: Similar to 2,2’-bipyridine but with pyridyl groups at the 4 positions.
1,2-Bis-(4-pyridyl)ethane: A shorter chain analog with two pyridyl groups attached to an ethane backbone.
Uniqueness: 2,3-Bis-(4-pyridyl)butane is unique due to its butane backbone, which provides greater flexibility and different coordination geometry compared to bipyridine derivatives. This flexibility can lead to the formation of more diverse and potentially more stable metal-organic frameworks and coordination compounds .
生物活性
2,3-Bis-(4-pyridyl)butane (BPB) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BPB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound features two pyridine rings attached to a butane backbone. The molecular formula is C12H12N2, and it possesses unique properties that contribute to its biological activities.
Antimicrobial Activity
BPB has demonstrated notable antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Properties
Studies have shown that BPB can inhibit the proliferation of cancer cells. It has been particularly effective against breast and prostate cancer cell lines. The compound induces apoptosis and cell cycle arrest, primarily through the activation of caspase pathways.
Case Study: Breast Cancer Cells
In vitro studies indicated that BPB reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
Neuroprotective Effects
Recent research highlights the neuroprotective effects of BPB in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which may be beneficial in conditions like Alzheimer's disease.
Mechanism of Action:
- Antioxidant Activity: BPB scavenges free radicals, reducing oxidative damage.
- Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings
A comprehensive study published in a peer-reviewed journal explored the pharmacokinetics and toxicity profiles of BPB. The results indicated that BPB has favorable absorption characteristics with low toxicity levels in animal models.
| Parameter | Value |
|---|---|
| Bioavailability | 78% |
| Half-life | 4 hours |
| Acute Toxicity (LD50) | >2000 mg/kg |
属性
IUPAC Name |
4-(3-pyridin-4-ylbutan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-11(13-3-7-15-8-4-13)12(2)14-5-9-16-10-6-14/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJXWHRUXUVTKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)C(C)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














